molecular formula C14H18N2O3 B2639357 N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide CAS No. 1351645-48-1

N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2639357
CAS No.: 1351645-48-1
M. Wt: 262.309
InChI Key: XEOYLTLSVRTVKP-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide: is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a hydroxy-phenylpropyl group attached to the other nitrogen atom. It is a white crystalline powder that is soluble in common organic solvents such as ketones, alcohols, and ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form N1-cyclopropyl oxalamide. This intermediate is then reacted with 2-hydroxy-3-phenylpropylamine under anhydrous conditions to yield the final product. The reaction is usually carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is heated to promote the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides structural rigidity, enhancing the binding affinity to the target site. The hydroxy-phenylpropyl group can form hydrogen bonds and hydrophobic interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

  • N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
  • N1-cyclopropyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide
  • N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Comparison: N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide is unique due to its specific structural features, such as the cyclopropyl and hydroxy-phenylpropyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-cyclopropyl-N-(2-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-12(8-10-4-2-1-3-5-10)9-15-13(18)14(19)16-11-6-7-11/h1-5,11-12,17H,6-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOYLTLSVRTVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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